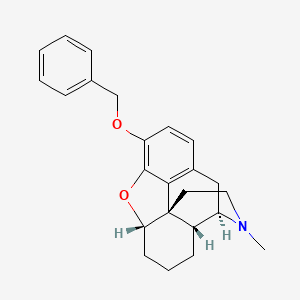

Morphinan, 3-benzyloxy-4,5-epoxy-17-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Morphinan, 3-benzyloxy-4,5-epoxy-17-methyl- is a derivative of the morphinan class of compounds, which are known for their psychoactive properties. These compounds are structurally related to morphine and are used in various medicinal applications, including pain relief and cough suppression .

Preparation Methods

The synthesis of Morphinan, 3-benzyloxy-4,5-epoxy-17-methyl- typically involves several steps, starting from naturally occurring alkaloids like thebaine. Industrial production methods may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Morphinan, 3-benzyloxy-4,5-epoxy-17-methyl- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

The compound "Morphinan, 3-benzyloxy-4,5-epoxy-17-methyl-" is also known as benzylmorphine . Benzylmorphine is an opiate derivative .

Applications of Benzylmorphine

While the search results do not provide extensive details regarding specific applications of benzylmorphine, they do offer some insight into its properties and related research:

- Chemical Properties and Structure Benzylmorphine is also known by several names, including Morphinan-6-ol, 7,8-didehydro-4,5-epoxy-17-methyl-3-(phenylmethoxy)-, (5a,6a)-, and O3-Benzylmorphine . It has a molecular formula of C18H23NO .

- Relationship to Opioid Research Research has been conducted on N-methylmorphinan-6-ones, which are structurally related to benzylmorphine, to understand their interactions with opioid receptors and their potential as analgesics . Studies focus on how modifications at different positions in the morphinan scaffold affect ligand-receptor interactions and pharmacological profiles .

- Analgesic Potential Derivatives of N-methylmorphinan-6-ones have demonstrated analgesic activity in animal models . Some compounds have shown improved side effect profiles compared to conventional morphine analgesics, such as reduced respiratory depression, constipation, and potential for addiction .

- Receptor Binding Studies suggest that modifying the chemical structure of morphinans can impact their binding affinity to opioid receptors. For example, the deletion of the 6-carbonyl group in N-methylmorphinan-6-ones does not significantly alter binding or activity .

Mechanism of Action

The compound exerts its effects primarily through interactions with opioid receptors, particularly the μ-opioid receptor. This interaction leads to analgesic effects by inhibiting pain signals in the central nervous system. The molecular targets and pathways involved include G-protein coupled receptor signaling and modulation of neurotransmitter release .

Comparison with Similar Compounds

Morphinan, 3-benzyloxy-4,5-epoxy-17-methyl- is unique compared to other morphinan derivatives due to its specific structural modifications. Similar compounds include:

Morphine: A naturally occurring opioid with potent analgesic properties.

Codeine: A less potent opioid used primarily as a cough suppressant.

Thebaine: A precursor for the synthesis of other opioids but not used therapeutically due to its toxicity

These compounds share a common morphinan skeleton but differ in their pharmacological profiles and therapeutic applications.

Biological Activity

Morphinan, 3-benzyloxy-4,5-epoxy-17-methyl is a synthetic compound belonging to the morphinan class of alkaloids. Its unique structure, characterized by a benzyloxy group at the 3-position and an epoxy group between the 4 and 5 positions of the morphinan skeleton, suggests potential therapeutic applications, particularly in pain modulation and analgesia through interaction with opioid receptors.

Chemical Structure and Properties

- Molecular Formula : C₂₄H₂₇NO₂

- Structural Features :

- Benzyloxy group at position 3

- Epoxy group between positions 4 and 5

The structural modifications in morphinans can significantly influence their biological activity, particularly their binding affinity to mu-opioid receptors (μ-OR) which are critical in pain management.

Opioid Receptor Interaction

Research indicates that morphinan derivatives exhibit agonistic activity at μ-OR, essential for analgesic effects. Morphinan, 3-benzyloxy-4,5-epoxy-17-methyl is expected to possess similar properties due to its structural resemblance to known opioids. Studies have shown that:

- Compounds with modifications at various positions can enhance binding affinity and efficacy at opioid receptors.

- The presence of the benzyloxy group enhances the compound's interaction with μ-OR compared to other morphinans lacking this substitution .

Pharmacological Studies

Recent studies have focused on the pharmacological profiles of morphinan derivatives. For instance:

- Binding Affinity : Morphinan derivatives with benzyloxy substitutions demonstrated increased binding affinity to μ-OR compared to their non-substituted counterparts.

- Antinociceptive Activity : In vivo studies have shown significant antinociceptive effects in animal models, indicating potential for pain relief without the severe side effects typically associated with traditional opioids .

Case Studies

Several case studies have highlighted the biological potency of morphinan derivatives:

- Study on 14-benzyloxymetopon :

-

Molecular Docking Studies :

- Molecular docking simulations revealed that certain structural modifications could lead to improved binding modes and increased agonist potency at μ-OR .

- The absence of specific functional groups (like the carbonyl group) was found to enhance binding affinities, indicating a nuanced relationship between structure and activity.

Comparative Analysis of Morphinan Derivatives

| Compound Name | Binding Affinity (nM) | Antinociceptive Potency | Side Effects |

|---|---|---|---|

| Morphinan, 3-benzyloxy-4,5-epoxy-17-methyl | TBD | High | Reduced constipation |

| 14-Benzyloxymetopon | High | Very High | Minimal |

| N-Methylmorphinan-6-one | Moderate | Moderate | Significant |

Properties

CAS No. |

63690-25-5 |

|---|---|

Molecular Formula |

C24H27NO2 |

Molecular Weight |

361.5 g/mol |

IUPAC Name |

(4R,4aR,7aS,12bS)-3-methyl-9-phenylmethoxy-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline |

InChI |

InChI=1S/C24H27NO2/c1-25-13-12-24-18-8-5-9-21(24)27-23-20(26-15-16-6-3-2-4-7-16)11-10-17(22(23)24)14-19(18)25/h2-4,6-7,10-11,18-19,21H,5,8-9,12-15H2,1H3/t18-,19+,21-,24+/m0/s1 |

InChI Key |

RLNXZCRXJHNVQY-FPRSRYDQSA-N |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OCC6=CC=CC=C6)O[C@H]3CCC4 |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OCC6=CC=CC=C6)OC3CCC4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.